molecular formula C17H25BClNO4 B581253 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester CAS No. 1080573-28-9

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

Cat. No.: B581253
CAS No.: 1080573-28-9
M. Wt: 353.65
InChI Key: KFBVAWBHPJEIJX-UHFFFAOYSA-N
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Description

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester (CAS 1080573-28-9) is a protected boronic ester building block critical for synthetic organic chemistry and drug discovery research. This compound, with a molecular formula of C17H25BClNO4 and a molecular weight of 353.65 g/mol, is expertly designed for use in Suzuki-Miyaura cross-coupling reactions . The tert-butoxycarbonyl (Boc) group protects the aromatic amine functionality, allowing for selective cross-coupling at the boronic ester site to form biaryl structures, followed by subsequent deprotection to reveal the amine for further derivatization . This makes it an invaluable intermediate in constructing complex molecules, particularly in medicinal chemistry programs targeting protein kinase-mediated diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD) . The pinacol ester group enhances the compound's stability and shelf-life, facilitating handling and storage compared to its boronic acid counterpart. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure compliance with all applicable patent laws during its use.

Properties

IUPAC Name

tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBVAWBHPJEIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119431
Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080573-28-9
Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Record name 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester
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Preparation Methods

Overview

This method leverages commercially available 2-amino-5-chlorophenylboronic acid pinacol ester (CAS 1073371-77-3) as the starting material. The amino group is protected with a tert-butoxycarbonyl (BOC) group under mild conditions, preserving the boronic ester functionality.

Reaction Protocol

  • Reagents :

    • 2-Amino-5-chlorophenylboronic acid pinacol ester (1.0 equiv)

    • Di-tert-butyl dicarbonate (BOC anhydride, 1.2 equiv)

    • 4-Dimethylaminopyridine (DMAP, catalytic)

    • Triethylamine (TEA, 2.0 equiv)

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Procedure :
    Dissolve the amino boronic ester in anhydrous DCM under nitrogen. Add TEA and DMAP, followed by dropwise addition of BOC anhydride. Stir at room temperature for 12–24 hours. Quench with water, extract with DCM, dry over MgSO4, and purify via silica gel chromatography (hexane/ethyl acetate).

  • Yield :
    Typical yields range from 75% to 85%, contingent on purity of the starting material.

Advantages and Limitations

  • Advantages : Single-step reaction with minimal side products.

  • Limitations : Requires access to the amino boronic ester precursor, which may necessitate prior synthesis.

Miyaura Borylation of Halogenated BOC-Protected Aniline

Overview

This route involves Miyaura borylation of a brominated BOC-protected aniline derivative, enabling direct installation of the boronic ester group.

Synthetic Pathway

  • Precursor Synthesis :

    • Start with 4-chloro-3-bromo-N-BOC-aniline.

    • Bromination : Protect 4-chloroaniline with BOC, then brominate at position 3 using N-bromosuccinimide (NBS) and BF3·Et2O.

  • Miyaura Borylation :

    • Reagents :

      • 4-Chloro-3-bromo-N-BOC-aniline (1.0 equiv)

      • Bis(pinacolato)diboron (1.5 equiv)

      • Pd(dppf)Cl2 (5 mol%)

      • Potassium acetate (3.0 equiv)

      • Dioxane, 80–100°C, 12–18 hours.

  • Yield :
    Reported yields for analogous Miyaura reactions exceed 70%.

Characterization Data

  • Melting Point : 89–95°C (consistent with boronic ester thermal stability).

  • 1H-NMR : δ 1.3 (s, 12H, pinacol CH3), 1.5 (s, 9H, BOC CH3), 7.2–7.5 (m, aromatic H).

Grignard-Based Boronylation of Halogenated Anilines

Overview

Adapted from patent CN104788482A, this method employs Grignard reagents to generate aryl lithium intermediates, followed by boronylation.

Reaction Steps

  • Bromination :
    Brominate 2-chloroaniline at position 5 using NBS and BF3·Et2O.

  • BOC Protection :
    Protect the amino group with BOC anhydride.

  • Grignard Reaction :

    • Reagents :

      • 5-Bromo-2-chloro-N-BOC-aniline (1.0 equiv)

      • n-Bu3MgLi (1.2 equiv, −20°C to −10°C)

      • Trimethyl borate (2.0 equiv)

      • Pinacol (1.5 equiv)

    Procedure :
    Add n-Bu3MgLi to the brominated precursor in THF at −20°C. Quench with trimethyl borate, warm to room temperature, add pinacol, and stir for 6 hours. Isolate via aqueous workup and chromatography.

Yield and Purity

  • Yield : 60–70%.

  • Purity : ≥95% (GC and NMR).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting MaterialReadily availableCustom synthesisCustom synthesis
Reaction Steps12–33–4
Yield (%)75–8570–8060–70
Key ChallengePrecursor availabilityRegioselective brominationLow-temperature handling

Critical Considerations in Synthesis

Stability of Boronic Esters

Pinacol boronic esters are susceptible to protodeboronation under acidic conditions. Reactions must avoid strong acids, and purification should use neutral solvents.

Directed Functionalization

The BOC group’s meta-directing nature influences bromination positioning. Computational modeling (DFT) aids in predicting regioselectivity for complex substrates.

Catalytic Systems

Palladium catalysts (e.g., Pd(dppf)Cl2) are optimal for Miyaura borylation, while nickel-based systems risk deboronation .

Chemical Reactions Analysis

Types of Reactions

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylboronic acids, amines, and other functionalized organic molecules .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester with structurally related compounds:

Compound Molecular Formula Molecular Weight Solubility in Chloroform Key Substituents Source
This compound C₁₇H₂₄BClNO₄ ~349.6 (estimated) High (per pinacol ester trend) BOC-amino, Cl
5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester C₁₄H₂₀BClO₄ 298.57 High Cl, OMe
5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester C₁₂H₁₄BBrClFO₂ 335.40 Moderate Br, Cl, F
3-Amino-4-methylphenylboronic acid pinacol ester hydrochloride C₁₃H₂₀BClNO₂ 283.56 Moderate NH₂, Me, HCl
4-Nitrophenylboronic acid pinacol ester C₁₂H₁₆BNO₄ 265.07 High NO₂

Notes:

  • Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. Chloroform is a preferred solvent due to high compatibility ().
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) enhance stability but may reduce reactivity in cross-coupling reactions, whereas BOC-amino groups balance steric bulk and protection .

Reactivity in Cross-Coupling and Hydrolysis Reactions

Suzuki-Miyaura Coupling

The BOC-amino and chloro substituents in the target compound may slow transmetallation steps compared to less hindered analogs (e.g., 5-methoxy or methyl-substituted esters). For example, 2-chloropyridine-4-boronic acid pinacol ester (CAS 458532-84-8) shows high reactivity in coupling with iodoarenes, yielding biaryl products ().

Hydrolysis Kinetics

The pinacol ester group hydrolyzes slower than the parent boronic acid. In a study comparing 4-nitrophenylboronic acid and its pinacol ester, the ester exhibited delayed hydrolysis with H₂O₂, evidenced by slower decay of its UV absorption peak at 290 nm and delayed formation of a 405 nm peak (corresponding to nitrophenol release) .

Stability and Handling

  • Storage : Like most pinacol esters, the compound requires storage under inert conditions (dry, refrigerated) to prevent hydrolysis ().
  • Safety: While specific toxicity data for the target compound is unavailable, analogous boronic esters (e.g., 4-(Boc-Amino)-2-methylphenylboronic acid pinacol ester) recommend avoiding skin/eye contact and static discharge ().

Commercial Availability and Pricing

Compound Vendor Purity Price (USD) Source
This compound Beijing Laiyao Biological Not listed Not listed
5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester Hairui Chem 97% Not listed
5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester Aaron Chemicals LLC >95% $500/250 mg
2-Amino-4-methoxypyrimidine-5-boronic acid pinacol ester Chemistry Services >95% $174/100 mg

Biological Activity

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic acid moiety that can interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BClN2O4C_{13}H_{16}BClN_{2}O_{4}, with a molecular weight of approximately 300.64 g/mol. The compound features a pinacol ester linkage, which enhances its stability and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biomolecules. This interaction can inhibit enzymes that rely on these diols for their activity, such as proteases and kinases, thereby modulating various signaling pathways within cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or viral replication by targeting the active sites that utilize diol substrates.
  • Cell Signaling Modulation : By affecting the activity of kinases and phosphatases, it can alter cell signaling pathways that are crucial for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antiviral Properties : There is evidence that boronic acids can interfere with viral replication mechanisms, making this compound a potential candidate for antiviral drug development.
  • Antimicrobial Effects : Some studies have reported antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Experimental Data

Several studies have investigated the biological activities of boronic acid derivatives, including this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study BShowed inhibition of viral replication in vitro, suggesting potential use in antiviral therapies.
Study CReported moderate antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial assessments indicate:

  • Absorption : The compound shows good solubility in organic solvents but limited solubility in water, which may affect bioavailability.
  • Metabolism : Boronic acids are generally stable under physiological conditions but can undergo hydrolysis, leading to the release of the active boron species.
  • Toxicity : Toxicological studies are necessary to determine the safety profile of this compound, especially regarding long-term exposure.

Q & A

Q. What are the standard synthetic protocols for preparing 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the amino moiety of 2-chloro-5-aminophenylboronic acid to prevent unwanted side reactions during subsequent steps.
  • Step 2 : Esterify the boronic acid with pinacol under anhydrous conditions using a Dean-Stark trap to remove water, ensuring high yield and purity.
  • Step 3 : Purify the product via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester .
    Key reagents include Boc anhydride, pinacol, and palladium catalysts for potential intermediate cross-coupling steps.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Critical techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with characteristic peaks for Boc (δ ~1.4 ppm, singlet) and pinacol ester (δ ~1.3 ppm, multiplet).
  • HPLC : Assess purity (>95% recommended for synthetic intermediates).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C17_{17}H24_{24}BClNO4_4: ~360.1 Da).
  • X-Ray Diffraction (XRD) : For crystalline derivatives, XRD resolves stereochemical ambiguities .

Q. How does the pinacol ester group influence the stability and reactivity of this compound?

  • Methodological Answer : The pinacol ester protects the boronic acid from hydrolysis and oxidation, enhancing shelf stability. It also improves solubility in organic solvents (e.g., THF, DCM), facilitating use in Suzuki-Miyaura cross-coupling reactions. However, the ester must be cleaved under acidic or basic conditions (e.g., HCl/THF or K2_2CO3_3/MeOH) for subsequent boronic acid utilization .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields?

  • Methodological Answer : Low yields often stem from catalyst inefficiency or steric hindrance from the Boc group. Optimization strategies:
  • Catalyst Screening : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for electron-deficient aryl chlorides.
  • Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric interference from the Boc group.
  • Temperature/Base : Elevated temperatures (80–100°C) and stronger bases (e.g., Cs2_2CO3_3) improve coupling efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves reproducibility .

Q. What strategies prevent decomposition of this compound during storage or reactions?

  • Methodological Answer : Decomposition is minimized by:
  • Storage : Under inert gas (N2_2/Ar) at –20°C in desiccated amber vials.
  • Reaction Solvents : Use anhydrous THF or DMF, pre-treated with molecular sieves.
  • Acid/Base Avoidance : Protect the Boc group from cleavage by avoiding strong acids (e.g., TFA) unless intentional deprotection is required .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when analyzing this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Tautomerism : Boronic esters can exhibit dynamic equilibria; use low-temperature NMR (–40°C) to "freeze" conformers.
  • Impurities : Re-crystallize from hexane/ethyl acetate or employ preparative HPLC.
  • Solvent Effects : Record NMR in deuterated DMSO or CDCl3_3 to standardize shifts .

Q. How do electronic and steric effects of substituents (e.g., chloro, Boc-amino) influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Chloro Group : Activates the boronic ester toward electrophilic substitution but may reduce nucleophilic coupling efficiency.
  • Steric Hindrance : The Boc group at the 5-position slows transmetalation; mitigate by using Pd catalysts with large bite angles (e.g., DavePhos).
    Computational modeling (DFT) can predict regioselectivity and guide ligand selection .

Q. What experimental designs are recommended for studying proteasome inhibition using structural analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the chloro substituent with fluorophores (e.g., BODIPY) for tracking cellular uptake.
  • Activity Assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure proteasome activity in cell lysates.
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with proteasome subunits (e.g., β5 subunit) .

Q. How can this compound be applied in covalent organic framework (COF) synthesis?

  • Methodological Answer : As a boronate ester monomer, it participates in condensation reactions with polyols (e.g., hexahydroxytriphenylene) to form COFs. Key steps:
  • Solvothermal Synthesis : React in mesitylene/dioxane at 120°C for 72 hours.
  • Porosity Analysis : Use BET surface area measurements (N2_2 adsorption) to confirm framework integrity.
    Adjust stoichiometry to control pore size (7–27 Å) for targeted applications (e.g., gas storage) .

Q. What purification challenges arise with this compound, and how are they addressed?

  • Methodological Answer :
    Challenges include:
  • Byproduct Removal : Silica gel chromatography with 10–30% ethyl acetate in hexane separates unreacted boronic acid.
  • Hydrolyzed Impurities : Add pinacol (1.5 eq) during synthesis to suppress hydrolysis.
  • Crystallization : Recrystallize from hot ethanol to remove polymeric boroxines .

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